3-(N-Boc-aminomethyl)-3-fluoropiperidine

Vue d'ensemble

Description

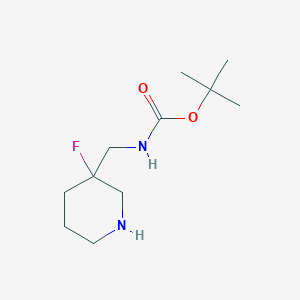

3-(N-Boc-aminomethyl)-3-fluoropiperidine is a chemical compound that features a piperidine ring substituted with a fluorine atom and an N-Boc-aminomethyl group. The Boc (tert-butoxycarbonyl) group is a common protecting group used in organic synthesis to protect amines from unwanted reactions.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-(N-Boc-aminomethyl)-3-fluoropiperidine typically involves the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including cyclization reactions of appropriate precursors.

Introduction of the Fluorine Atom: Fluorination can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.

Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl anhydride (Boc2O) in the presence of a base like triethylamine to form the N-Boc-aminomethyl group.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar steps as mentioned above, with optimization for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Analyse Des Réactions Chimiques

Types of Reactions

3-(N-Boc-aminomethyl)-3-fluoropiperidine can undergo various chemical reactions, including:

Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Deprotection Reactions: The Boc protecting group can be removed using acidic conditions, such as treatment with trifluoroacetic acid (TFA).

Common Reagents and Conditions

Fluorination Reagents: Selectfluor, N-fluorobenzenesulfonimide (NFSI).

Deprotection Reagents: Trifluoroacetic acid (TFA), hydrochloric acid (HCl).

Major Products Formed

Substitution Products: Depending on the nucleophile used, various substituted piperidine derivatives can be formed.

Deprotected Amines: Removal of the Boc group yields the free amine, 3-aminomethyl-3-fluoropiperidine.

Applications De Recherche Scientifique

Intermediate in Drug Synthesis

The compound serves as an important intermediate in the synthesis of various pharmaceuticals, particularly those targeting metabolic disorders. For instance, it is utilized in the production of alagliptin, a dipeptidyl peptidase IV inhibitor used for managing type 2 diabetes. Alagliptin works by enhancing the levels of incretin hormones, which help regulate blood sugar levels.

Table 1: Pharmaceutical Compounds Derived from 3-(N-Boc-aminomethyl)-3-fluoropiperidine

| Compound Name | Therapeutic Use | Mechanism of Action |

|---|---|---|

| Alagliptin | Type 2 Diabetes | Dipeptidyl peptidase IV inhibition |

| Liraglutide | Type 2 Diabetes | GLP-1 receptor agonist |

| Other DPP-IV Inhibitors | Various metabolic conditions | Similar to alagliptin |

Building Block for Complex Molecules

In organic synthesis, this compound acts as a versatile building block for constructing more complex molecules with potential biological activity. Its structural features allow it to participate in various coupling reactions, including Suzuki-Miyaura coupling, which is widely used for forming carbon-carbon bonds.

Case Study: Synthesis of Piperidine Derivatives

Recent studies have highlighted the utility of piperidine derivatives, including this compound, in developing new therapeutic agents. For example, researchers have explored intramolecular aza-Michael reactions to synthesize enantiomerically enriched piperidines. These reactions leverage the compound's unique structure to create diverse libraries of piperidine-based drugs.

Table 2: Recent Advances in Piperidine Derivative Synthesis

Mécanisme D'action

The mechanism of action of 3-(N-Boc-aminomethyl)-3-fluoropiperidine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The fluorine atom can influence the compound’s lipophilicity, metabolic stability, and binding affinity to targets.

Comparaison Avec Des Composés Similaires

Similar Compounds

3-(N-Boc-aminomethyl)piperidine: Lacks the fluorine atom, which may result in different chemical and biological properties.

3-fluoropiperidine: Lacks the N-Boc-aminomethyl group, affecting its reactivity and applications.

Uniqueness

3-(N-Boc-aminomethyl)-3-fluoropiperidine is unique due to the presence of both the fluorine atom and the N-Boc-aminomethyl group. This combination imparts distinct chemical properties, such as increased stability and specific reactivity, making it valuable in various research and industrial applications.

Activité Biologique

3-(N-Boc-aminomethyl)-3-fluoropiperidine is a piperidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer therapy and enzyme inhibition. This article aims to provide a comprehensive overview of its biological activity, including relevant research findings, mechanisms of action, and case studies.

- Chemical Structure : The compound features a piperidine ring substituted with a Boc (tert-butyloxycarbonyl) group and a fluorine atom, which contributes to its biological properties.

- Molecular Formula : CHFNO

- Molecular Weight : 216.26 g/mol

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes such as carbonic anhydrase II, which is crucial for maintaining acid-base balance in cells. The nitrogen atoms in the piperidine structure may facilitate binding to the enzyme's active site.

- Cytotoxic Activity : Studies indicate that this compound exhibits significant cytotoxic effects against various cancer cell lines, including HeLa and MCF-7 cells. The mechanism involves disruption of microtubule dynamics by binding to tubulin, leading to apoptosis .

Biological Activity Data

The following table summarizes the biological activities observed for this compound based on recent studies:

| Activity | Cell Line/Model | Effect | Reference |

|---|---|---|---|

| Cytotoxicity | BT-474, HeLa, MCF-7 | Induces apoptosis | |

| Enzyme Inhibition | Carbonic Anhydrase II | Inhibition of enzyme activity | |

| Microtubule Dynamics | Tubulin | Disruption of polymerization |

Case Studies

-

In Vitro Studies :

- A study demonstrated that this compound significantly reduced cell viability in cancer cell lines at concentrations ranging from 10 µM to 100 µM. The compound was found to induce apoptosis through caspase activation pathways.

- In Vivo Studies :

Pharmacokinetics and Metabolism

The pharmacokinetic profile of this compound indicates that it is stable under physiological conditions and exhibits favorable absorption characteristics. Metabolic studies suggest that it undergoes phase I metabolic reactions primarily involving oxidation and conjugation, facilitating its excretion from the body .

Propriétés

IUPAC Name |

tert-butyl N-[(3-fluoropiperidin-3-yl)methyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21FN2O2/c1-10(2,3)16-9(15)14-8-11(12)5-4-6-13-7-11/h13H,4-8H2,1-3H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYEDTEGPWDYPHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1(CCCNC1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.